molecular formula C7H11N3O2 B6240904 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one CAS No. 2378503-56-9

4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one

Cat. No. B6240904
CAS RN: 2378503-56-9
M. Wt: 169.2
InChI Key:
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Description

4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one, also known as 4-Amino-8-oxa-diazaspiro[4.5]decane, is an organic compound that has been studied for its potential applications in various scientific fields. It is a cyclic organic compound with a molecular formula of C8H12N2O2 and a molecular weight of 176.19 g/mol. This compound is of interest due to its unique structure, which has been found to exhibit interesting properties in various scientific research applications.

Scientific Research Applications

4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-onea-2,3-diazaspiro[4.5]dec-3-en-1-one has been studied for its potential applications in various scientific fields. It has been studied for its potential use as a drug delivery system and as a catalyst in organic synthesis. It has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials. Additionally, this compound has been studied for its potential applications in biochemistry and biophysics.

Mechanism of Action

The mechanism of action of 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-onea-2,3-diazaspiro[4.5]dec-3-en-1-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in various biochemical processes. Additionally, this compound may act as an antioxidant, which could be beneficial in the prevention of oxidative damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-onea-2,3-diazaspiro[4.5]dec-3-en-1-one have not been extensively studied. However, preliminary studies have shown that this compound may have beneficial effects on the immune system, as well as on blood pressure and cholesterol levels. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential applications in the treatment of infections.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-onea-2,3-diazaspiro[4.5]dec-3-en-1-one in laboratory experiments is its ease of synthesis. This compound can be synthesized in a two-step process, which is relatively simple and can be completed in a relatively short amount of time. Additionally, this compound is relatively stable and can be stored for extended periods of time without any significant degradation.
However, there are some limitations to using this compound in laboratory experiments. For example, this compound is relatively expensive and may not be available in large quantities. Additionally, this compound is not water-soluble, which may limit its use in certain experiments.

Future Directions

Given the potential applications of 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-onea-2,3-diazaspiro[4.5]dec-3-en-1-one, there are numerous potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in drug delivery systems and in the development of new materials. Additionally, further research could be conducted to explore the potential applications of this compound in biochemistry and biophysics. Finally, further research could be conducted to explore the potential applications of this compound in the treatment of infections.

Synthesis Methods

The synthesis of 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-onea-2,3-diazaspiro[4.5]dec-3-en-1-one has been reported in several studies. In one study, the compound was synthesized from ethyl acetoacetate and 4-amino-2-methyl-1,3-dioxolane in a two-step process. In the first step, ethyl acetoacetate was reacted with 4-amino-2-methyl-1,3-dioxolane in the presence of triethylamine to form the intermediate compound. In the second step, the intermediate compound was then reacted with hydrazine hydrate in the presence of sodium hydroxide to form 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-onea-2,3-diazaspiro[4.5]dec-3-en-1-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,2-diaminocyclohexane followed by cyclization and oxidation steps.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "1,2-diaminocyclohexane", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in acetic acid and add 1,2-diaminocyclohexane. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 10-11.", "Step 3: Heat the reaction mixture to 80-90°C for 2-3 hours to promote cyclization.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Dissolve the solid in water and add hydrogen peroxide to oxidize the amine group to a nitro group.", "Step 6: Acidify the reaction mixture with acetic acid to precipitate the product.", "Step 7: Filter the product and wash with water to obtain 4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one as a white solid." ] }

CAS RN

2378503-56-9

Product Name

4-amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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